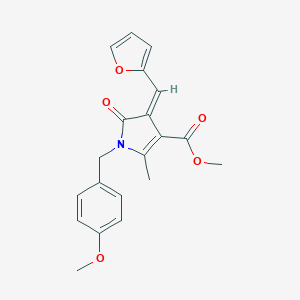
methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as Furanone C-30, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains a pyrrole ring, a furan ring, and an ester group. Furanone C-30 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
Wirkmechanismus
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 exerts its antibacterial, antifungal, and antitumor effects by different mechanisms. It has been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting the synthesis of essential cell components. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has also been shown to reduce inflammation and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of antibacterial, antifungal, and antitumor activities. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is also relatively unstable and can degrade over time.
Zukünftige Richtungen
There are several future directions for the research on methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30. One of the directions is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in other fields, such as agriculture and food preservation. Additionally, future studies could focus on improving the solubility and stability of methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 to enhance its efficacy and bioavailability.
Conclusion:
In conclusion, methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been shown to have antibacterial, antifungal, and antitumor properties. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 exerts its effects by different mechanisms and has various biochemical and physiological effects. It has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been synthesized using different methods. One of the methods involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and acetic acid to yield 4-(4-methoxybenzylidene)-3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. The resulting compound is then treated with furfural in the presence of sodium ethoxide to yield methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to yield 4-(4-methoxybenzylidene)-3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. The resulting compound is then treated with furfural in the presence of sodium ethoxide to yield methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been shown to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. It has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Eigenschaften
Produktname |
methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Molekularformel |
C20H19NO5 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
methyl (4Z)-4-(furan-2-ylmethylidene)-1-[(4-methoxyphenyl)methyl]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-13-18(20(23)25-3)17(11-16-5-4-10-26-16)19(22)21(13)12-14-6-8-15(24-2)9-7-14/h4-11H,12H2,1-3H3/b17-11- |
InChI-Schlüssel |
FRFKXWZWFYYOHY-BOPFTXTBSA-N |
Isomerische SMILES |
CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC |
Löslichkeit |
7.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298932.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298936.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298938.png)
![5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298939.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298940.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298942.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298943.png)
![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298945.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298946.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
![9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)